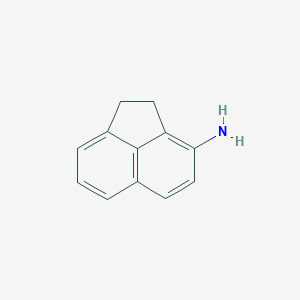

3-Aminoacenaphthene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYJCKISKGRXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=C2C1=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204534 | |

| Record name | 3-Acenaphthylenamine, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55939-13-4 | |

| Record name | 3-Acenaphthylenamine, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055939134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acenaphthylenamine, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Organic Chemistry of 3 Aminoacenaphthene

Reactions Involving the Aromatic Amine Moiety

The presence of the amino group (-NH₂) directly attached to the aromatic acenaphthene (B1664957) system is the primary determinant of the molecule's reactivity profile. This group can act as a potent nucleophile and significantly influences the susceptibility of the aromatic rings to electrophilic attack.

The lone pair of electrons on the nitrogen atom of 3-Aminoacenaphthene confers nucleophilic character, allowing it to readily attack electrophilic centers. This reactivity is fundamental to many derivatization strategies. The nucleophilicity of the amino group facilitates reactions such as alkylation, arylation, and acylation.

Acylation: The reaction of 3-Aminoacenaphthene with acylating agents like acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. This is a common strategy for protecting the amino group or for synthesizing more complex molecular architectures. libretexts.orgmasterorganicchemistry.com

Alkylation and Arylation: The amino group can also undergo nucleophilic substitution reactions with alkyl halides or aryl halides (under specific catalytic conditions, e.g., Buchwald-Hartwig amination) to yield secondary or tertiary amines.

The reactivity of the amino group is comparable to other polycyclic aromatic amines, where the electron-donating nature of the group enhances its ability to participate in nucleophilic addition and substitution reactions.

The amino group is a powerful activating group and directs incoming electrophiles to specific positions on the aromatic ring. In electrophilic aromatic substitution (EAS), a reaction where an atom on the aromatic ring is replaced by an electrophile, the -NH₂ group increases the electron density of the ring system, making it more susceptible to attack. uomustansiriyah.edu.iqbyjus.comlibretexts.org

The mechanism proceeds via a two-step addition-elimination process. uomustansiriyah.edu.iq First, the electrophile attacks the π-electron system of the acenaphthene core to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqunacademy.com In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. unacademy.com

The amino group is an ortho, para-director. Therefore, electrophilic substitution on 3-Aminoacenaphthene is predicted to occur primarily at the positions ortho and para to the amino group. The key electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, if necessary.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. savemyexams.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be complicated by the Lewis basicity of the amino group, which can coordinate with the Lewis acid catalyst. Protection of the amino group is often required.

The directing effects of the amino group are crucial for the regioselective synthesis of substituted acenaphthene derivatives.

Nucleophilic Reactivity of the Amino Group

Derivatization Chemistry of 3-Aminoacenaphthene

Derivatization involves the chemical modification of a compound to produce a new compound with different chemical or physical properties. The nucleophilic amino group of 3-Aminoacenaphthene is the primary site for such transformations. researchgate.netnih.gov

The synthesis of amides, ureas, and thioureas from 3-Aminoacenaphthene are robust and well-established transformations.

Amides: Amides are readily prepared by the reaction of 3-Aminoacenaphthene with carboxylic acid derivatives, most commonly acyl chlorides and acid anhydrides. libretexts.orgmasterorganicchemistry.com Alternatively, direct coupling with carboxylic acids can be achieved using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com

Ureas: Unsymmetrical ureas featuring the 3-acenaphthenyl moiety can be synthesized by reacting 3-Aminoacenaphthene with an appropriate isocyanate. asianpubs.orgorganic-chemistry.org Phosgene-free methods, such as the reaction of the amine with carbamoyl (B1232498) derivatives or the coupling of amides and amines using hypervalent iodine reagents, provide safer alternatives. mdpi.comgoogle.com

Thioureas: Analogous to urea (B33335) formation, thioureas are synthesized from the reaction of 3-Aminoacenaphthene with isothiocyanates. nih.gov Other methods include reacting the amine with carbon disulfide or using thiocarbamoyl benzotriazoles as synthetic intermediates. rsc.orgsioc-journal.cnorganic-chemistry.org

| Starting Material | Reagent(s) | Product Class | General Product Structure |

|---|---|---|---|

| 3-Aminoacenaphthene | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Amide |  N-(acenaphthen-3-yl)amide N-(acenaphthen-3-yl)amide |

| Isocyanate (R-NCO) | Urea |  1-(acenaphthen-3-yl)-3-substituted urea 1-(acenaphthen-3-yl)-3-substituted urea | |

| Isothiocyanate (R-NCS) | Thiourea |  1-(acenaphthen-3-yl)-3-substituted thiourea 1-(acenaphthen-3-yl)-3-substituted thiourea |

Condensation reactions are processes where two molecules combine, typically with the elimination of a small molecule like water. ebsco.comlibretexts.orgsciencenotes.org A primary example involving 3-Aminoacenaphthene is the formation of Schiff bases (or imines).

Schiff bases are formed through the nucleophilic addition of the primary amino group of 3-Aminoacenaphthene to the carbonyl carbon of an aldehyde or ketone. wikipedia.orgmdpi.com This reaction forms an unstable carbinolamine intermediate, which then undergoes dehydration (elimination of water) to yield the stable imine product. eijppr.comdergipark.org.trresearchgate.net The formation of the C=N double bond is characteristic of these compounds. wikipedia.orgdergipark.org.tr

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Class | General Product Structure |

|---|---|---|---|

| 3-Aminoacenaphthene | Aldehyde (R-CHO) | Schiff Base (Aldimine) |  N-(acenaphthen-3-yl)imine N-(acenaphthen-3-yl)imine |

| 3-Aminoacenaphthene | Ketone (R-CO-R') | Schiff Base (Ketimine) |

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic adduct. wikipedia.org Derivatives of 3-Aminoacenaphthene, particularly the imines (Schiff bases) formed from it, can participate in such reactions.

A common type is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. scielo.org.mxorganic-chemistry.org For instance, an azomethine ylide, which can be generated from the Schiff base of 3-Aminoacenaphthene, can react as a 1,3-dipole with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered nitrogen-containing heterocyclic rings. beilstein-journals.org These reactions are powerful tools for building molecular complexity in a single step.

Annulation reactions, which involve the formation of a new ring fused to the existing structure, can also be envisioned. For example, a derivative of 3-Aminoacenaphthene could be functionalized to contain groups that can undergo intramolecular cyclization, thereby building a new ring onto the acenaphthene framework. The Robinson annulation is a classic example of a ring-forming reaction sequence, though its direct application would require specific functionalization of the starting amine. towson.edu

These advanced synthetic strategies open pathways to novel polycyclic and heterocyclic systems based on the acenaphthene scaffold.

Condensation Reactions and Schiff Base Formation

Reaction Mechanism Investigations for 3-Aminoacenaphthene Transformations

Mechanistic investigations into the transformations of 3-aminoacenaphthene are crucial for understanding and optimizing the synthesis of its derivatives. While detailed kinetic and intermediate-specific studies exclusively for 3-aminoacenaphthene are not extensively documented in the reviewed literature, the reaction mechanisms can be inferred from well-established principles of organic chemistry and studies on analogous aromatic amines.

Kinetic analysis provides quantitative insight into reaction rates, allowing for the determination of reaction orders, rate constants, and the influence of various parameters such as temperature and catalyst concentration on the reaction pathway. rsc.org For transformations involving 3-aminoacenaphthene, such as N-acylation or diazotization, kinetic studies would be instrumental in elucidating the step-by-step mechanism.

For example, in the N-acetylation of aromatic amines, studies have shown that the process can significantly reduce the genotoxic potential of the parent compounds. oup.com A kinetic study of the N-acetylation of 3-aminoacenaphthene would likely reveal a second-order process, first order in both the amine and the acetylating agent. The rate of such reactions can be influenced by the solvent and the presence of catalysts.

| Kinetic Parameter | Description | Method of Determination |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. | Determined from the integrated rate law or the slope of a plot of rate vs. concentration. rsc.org |

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law, indicating its influence on the reaction rate. rsc.org | Determined by plotting experimental data (concentration vs. time) according to integrated rate laws for different orders (zero, first, second). rsc.org |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined from the Arrhenius equation by measuring the rate constant at different temperatures. |

| Half-life (t½) | The time required for the concentration of a reactant to decrease to half of its initial value. | Calculated from the rate constant and the integrated rate law. |

The identification of reaction intermediates is fundamental to understanding the detailed mechanism of a chemical transformation. These transient species are often highly reactive and present in low concentrations, making their detection challenging. For reactions of 3-aminoacenaphthene, a key transformation where an intermediate plays a pivotal role is the diazotization reaction.

The diazotization of a primary aromatic amine, such as 3-aminoacenaphthene, involves its reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.comorganic-chemistry.org This reaction proceeds through a series of well-defined intermediates. The general mechanism for the diazotization of an aromatic amine is as follows:

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid and then loses a molecule of water to form the nitrosonium ion (NO⁺), which acts as the electrophile. byjus.com

N-Nitrosation: The nucleophilic amino group of 3-aminoacenaphthene attacks the nitrosonium ion to form an N-nitrosoammonium ion.

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from the nitrogen atom, yielding an N-nitrosamine. byjus.com

Tautomerization and Protonation: The N-nitrosamine undergoes tautomerization to a diazohydroxide. Subsequent protonation of the hydroxyl group by the acid catalyst occurs. byjus.com

Formation of the Diazonium Ion: The protonated diazohydroxide eliminates a molecule of water to form the stable aryl diazonium ion. byjus.com

The resulting 3-acenaphthenyl diazonium salt is a versatile intermediate that can be used in various subsequent reactions, such as the Sandmeyer reaction to introduce halides. organic-chemistry.orgrsc.org The formation of 3-chloro- and 3-iodo-acenaphthene from 3-aminoacenaphthene via the diazo-reaction confirms the formation of the diazonium salt intermediate. rsc.org

Modern analytical techniques such as mass spectrometry and NMR spectroscopy are powerful tools for the detection and characterization of reaction intermediates. numberanalytics.com In situ monitoring of reactions can provide direct evidence for the existence of these transient species.

The table below summarizes the key intermediates in the diazotization of 3-aminoacenaphthene.

| Intermediate | Structure (Generic Representation) | Role in the Mechanism |

| Nitrosonium Ion | NO⁺ | The electrophile that attacks the amino group. byjus.com |

| N-Nitrosoamine | Ar-NH-N=O | Formed after the initial nucleophilic attack and deprotonation. byjus.com |

| Diazohydroxide | Ar-N=N-OH | Formed by tautomerization of the N-nitrosoamine. byjus.com |

| Aryl Diazonium Ion | Ar-N₂⁺ | The final, relatively stable intermediate that can be isolated or used in further reactions. byjus.comorganic-chemistry.org |

Computational and Theoretical Investigations of 3 Aminoacenaphthene Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netwikipedia.org It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. worldscientific.com DFT calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies (IR spectra), and electronic properties for the ground electronic state. walshmedicalmedia.comjstar-research.com

For a molecule like 3-aminoacenaphthene, DFT calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the total energy of the molecule. Once the optimized structure is obtained, further calculations can be performed. For instance, a frequency calculation would yield the theoretical infrared (IR) spectrum. The addition of an amino group (-NH2) to a polycyclic aromatic hydrocarbon can significantly affect its IR spectrum, not only by introducing strong N-H stretching and bending vibrations but also by inducing partial charges on the aromatic ring, which can alter the characteristics of the ring's vibrational modes. nasa.gov

Table 1: Illustrative DFT-Calculated Properties for an Analogous Aromatic Amine

This table presents hypothetical data for an analogous aromatic amine to illustrate the typical output of a DFT calculation. The values are not for 3-Aminoacenaphthene.

| Property | Calculated Value | Units |

| Total Energy | -550.12345 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| N-H Symmetric Stretch | 3400 | cm⁻¹ |

| N-H Asymmetric Stretch | 3500 | cm⁻¹ |

| C-N Stretch | 1300 | cm⁻¹ |

Time-Dependent DFT (TD-DFT) for Excited State Properties

To investigate the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is widely used. worldscientific.comiiserpune.ac.innih.govnih.gov TD-DFT is particularly effective for calculating vertical excitation energies, which correspond to the absorption of light, and thus can predict a molecule's UV-Visible absorption spectrum. sci-hub.semsu.edu

For 3-aminoacenaphthene, TD-DFT calculations would reveal how the molecule interacts with ultraviolet and visible light. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are a measure of the intensity of the absorption. physchemres.org The presence of the amino group, an electron-donating group, on the acenaphthene (B1664957) scaffold is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent acenaphthene molecule. This is due to the interaction of the nitrogen lone pair with the π-system of the aromatic rings, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

Theoretical UV-Vis spectra have been successfully calculated for a wide range of organic dyes and aromatic compounds using TD-DFT, often showing good agreement with experimental data. researchgate.netresearchgate.net For instance, TD-DFT has been used to explore the electronic spectral properties of pyrazoline derivatives in different solvents. physchemres.org

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for an Analogous Aromatic Amine

This table shows hypothetical TD-DFT results for an analogous aromatic amine to demonstrate the kind of data obtained. These values are not for 3-Aminoacenaphthene.

| Excitation | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 350 | 0.15 |

| S₀ → S₂ | 280 | 0.45 |

| S₀ → S₃ | 250 | 0.20 |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. scirp.orgnih.gov A key aspect of molecular modeling for flexible molecules is conformational analysis, which aims to identify the different spatial arrangements of atoms (conformers) and their relative energies. nih.gov

3-Aminoacenaphthene possesses some degree of flexibility, primarily due to the rotation of the amino group around the C-N bond and the potential for pyramidal inversion at the nitrogen atom. A conformational search would be performed to identify the stable conformers. This typically involves systematically or stochastically varying the rotatable bonds and calculating the energy of each resulting conformation using methods like molecular mechanics or quantum mechanics. walshmedicalmedia.comresearchgate.net The results of a conformational analysis can reveal the most populated conformer(s) at a given temperature and provide insight into how the molecule's shape influences its properties and interactions. For flexible molecules, understanding the conformational landscape is crucial, as different conformers can exhibit different chemical reactivity and biological activity. arxiv.orgumanitoba.canrel.gov

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. physchemres.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key to understanding chemical reactions.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For 3-aminoacenaphthene, the amino group is expected to significantly influence the HOMO, raising its energy and making the molecule more susceptible to electrophilic attack. The distribution of the HOMO would indicate the most likely sites for electrophilic substitution on the aromatic rings. The LUMO, on the other hand, would be distributed over the aromatic system, indicating the regions susceptible to nucleophilic attack. DFT calculations are commonly used to compute the energies and visualize the shapes of the HOMO and LUMO. aanda.orgyoutube.com

Table 3: Illustrative Frontier Molecular Orbital Energies for an Analogous Aromatic Amine

This table provides hypothetical FMO data for an analogous aromatic amine. These values are not for 3-Aminoacenaphthene.

| Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.3 |

Reaction Pathway Analysis through Computational Simulation

Computational chemistry can be used to simulate chemical reactions, providing detailed insights into reaction mechanisms. walshmedicalmedia.comcecam.org This involves mapping out the potential energy surface (PES) that connects reactants to products. Key features of the PES that are identified include transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima.

For a reaction involving 3-aminoacenaphthene, for example, its synthesis or a subsequent functionalization reaction, computational methods can be used to calculate the energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.

Techniques such as transition state searching algorithms are used to locate the geometry of the transition state. Once found, the vibrational frequencies of the transition state are calculated to confirm that it is a true saddle point on the PES (characterized by one imaginary frequency). This type of analysis provides a deep, molecular-level understanding of how a chemical transformation occurs. researchgate.net

Advanced Spectroscopic and Electrochemical Analysis in 3 Aminoacenaphthene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure by providing information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 3-Aminoacenaphthene, ¹H and ¹³C NMR would provide a definitive map of its hydrogen and carbon framework.

While specific spectral data for 3-Aminoacenaphthene is sparse, the well-documented spectrum of its isomer, 5-Aminoacenaphthene, serves as an excellent reference. nih.gov The key signals in the ¹H and ¹³C NMR spectra of 5-Aminoacenaphthene are assigned based on chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants. nih.govdntb.gov.ua

Table 1: Representative NMR Data for 5-Aminoacenaphthene Data sourced from publicly available spectral databases and literature, may vary with solvent and instrument frequency.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Assignment | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| H-1, H-2 | ~ 3.35 (s) | C-1, C-2 | ~ 30.5 |

| H-4 | ~ 6.80 (d) | C-3 | ~ 110.2 |

| H-3 | ~ 7.10 (d) | C-4 | ~ 118.5 |

| H-6 | ~ 7.25 (t) | C-5 | ~ 145.8 |

| H-8 | ~ 7.35 (d) | C-6 | ~ 119.0 |

| H-7 | ~ 7.50 (d) | C-7 | ~ 125.0 |

| NH₂ | ~ 4.00 (br s) | C-8 | ~ 128.0 |

| C-2a, C-5a, C-8a, C-8b | ~ 120-140 (multiple) |

s = singlet, d = doublet, t = triplet, br s = broad singlet

For 3-Aminoacenaphthene , the placement of the amino group at the C-3 position would significantly alter the chemical shifts and splitting patterns of the aromatic protons (H-4, H-5, H-6, H-7, H-8) compared to the 5-amino isomer. The symmetry is broken differently, leading to a more complex set of distinct signals for each aromatic proton. The electron-donating nature of the amino group would cause a notable upfield shift (to lower ppm values) for the ortho (H-4) and para (H-6, H-8) protons relative to their positions in unsubstituted acenaphthene (B1664957).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 5-Aminoacenaphthene (and by extension, 3-Aminoacenaphthene), the molecular formula is C₁₂H₁₁N, with a calculated molecular weight of approximately 169.22 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the most prominent peak corresponding to the intact molecule is the molecular ion (M⁺•). nih.gov

Table 2: Key GC-MS Fragmentation Data for 5-Aminoacenaphthene

| m/z (mass-to-charge ratio) | Interpretation | Relative Abundance |

| 169 | [M]⁺•, Molecular Ion | Highest |

| 168 | [M-H]⁺, Loss of a hydrogen atom | 2nd Highest |

| 167 | [M-2H]⁺, Loss of two hydrogen atoms | 3rd Highest |

| 142 | [M-HCN]⁺•, Loss of hydrogen cyanide | Moderate |

| 141 | [M-H-HCN]⁺, Subsequent loss of H | Moderate |

The fragmentation pattern is characteristic of aromatic amines. libretexts.orgchim.lu The molecular ion peak at m/z 169 is expected to be the most intense, confirming the molecular weight. nih.gov The peak at m/z 168 arises from the loss of a single hydrogen atom, a common fragmentation for stable aromatic systems. nih.gov The loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion to give a fragment at m/z 142 is a hallmark fragmentation pathway for primary aromatic amines. chim.lu This pattern would be expected to be identical for 3-Aminoacenaphthene, as the fragmentation is driven by the functional group and the stable aromatic core, not its specific position.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. edinst.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. mt.com

For 3-Aminoacenaphthene, the spectra would be dominated by vibrations of the amino group, the aliphatic ethylene (B1197577) bridge, and the aromatic naphthalene (B1677914) core.

Table 3: Expected Characteristic Vibrational Frequencies for Aminoacenaphthenes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | Raman / IR |

| Aliphatic C-H Stretch | 2850 - 2960 | Raman / IR |

| C=C Aromatic Ring Stretch | 1500 - 1620 | Raman / IR |

| N-H Scissoring (Bending) | 1590 - 1650 | IR |

| C-N Stretch | 1250 - 1350 | IR |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |

The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region of the IR spectrum. americanpharmaceuticalreview.com The aliphatic -CH₂-CH₂- bridge would show characteristic C-H stretching bands below 3000 cm⁻¹. The aromatic part of the molecule would give rise to C=C stretching bands in the 1500-1620 cm⁻¹ region and sharp C-H out-of-plane bending bands below 900 cm⁻¹, the exact position of which is sensitive to the substitution pattern on the aromatic ring. Raman spectroscopy would be particularly effective for observing the symmetric C=C stretching of the aromatic rings and the C-H stretching vibrations. mt.com

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy in Photophysical Characterization

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of conjugated and aromatic molecules. biocompare.comjasco-global.com The acenaphthene core provides an extended π-electron system that absorbs UV radiation, and the addition of an amino group modifies these properties.

The UV-Vis absorption spectrum of an aminoacenaphthene in a solvent like ethanol (B145695) or cyclohexane (B81311) would be expected to show multiple absorption bands corresponding to π→π* electronic transitions within the aromatic system. edinst.com The amino group, acting as an auxochrome, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted acenaphthene.

The fluorescence emission spectrum is generally a mirror image of the lowest-energy absorption band. jasco-global.com Upon excitation at a wavelength corresponding to one of its absorption maxima, 3-Aminoacenaphthene would be expected to fluoresce, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The exact emission wavelength can be influenced by solvent polarity. researchgate.net

Table 4: Representative Photophysical Data for Aromatic Amines

| Parameter | Typical Value / Observation |

| Absorption Maxima (λ_abs) | 250 - 400 nm (multiple bands) |

| Emission Maximum (λ_em) | 380 - 500 nm (solvent dependent) |

| Stokes Shift | 50 - 100 nm |

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Absorption and Emission Spectra Analysis

Electrochemical Behavior and Redox Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, determining its oxidation and reduction potentials. maciassensors.com For an aromatic amine like 3-Aminoacenaphthene, the primary electroactive center is the amino group, which can be oxidized. researchgate.net

A typical cyclic voltammogram for 3-Aminoacenaphthene, recorded in a suitable solvent with a supporting electrolyte, would likely show an irreversible oxidation wave at a positive potential. This process corresponds to the removal of an electron from the nitrogen atom to form a radical cation. The irreversibility arises because this highly reactive radical cation can quickly undergo subsequent chemical reactions, such as dimerization or polymerization, preventing its reduction back to the parent amine on the reverse scan. biologic.net

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of a species in solution. jfda-online.comsfu.ca It involves scanning the potential of a working electrode linearly with time between two set values and measuring the resulting current. For a compound like 3-aminoacenaphthene, CV provides crucial data on its oxidation and reduction potentials, the stability of the electro-generated species, and the kinetics of the electron transfer reactions.

While specific CV data for 3-aminoacenaphthene is limited in publicly accessible literature, the analysis of structurally similar compounds, such as other polycyclic aromatic amines and acenaphthene derivatives, offers valuable insights into its expected electrochemical signature. The molecule contains two electroactive moieties: the amino group and the polycyclic aromatic system. Generally, the electrochemical oxidation of aromatic amines is an irreversible process that occurs on the nitrogen atom. researchgate.netmdpi.com For instance, studies on 3-aminophenanthrene, an isomeric amino-PAH, showed that it undergoes oxidation preferentially on the nitrogen atom. researchgate.net

In the context of 3-aminoacenaphthene, an initial oxidation peak corresponding to the formation of a radical cation on the amino group would be expected. This process can initiate electropolymerization, where subsequent coupling reactions lead to the growth of a conductive polymer film on the electrode surface. researchgate.net The cyclic voltammogram during such a process typically shows an increase in the peak currents with each successive cycle, indicating the deposition of an electroactive film. researchgate.net For example, the electropolymerization of 3-anilinethiophene, which also contains an aromatic amine, displays an oxidation onset at approximately +0.4 V (vs. Ag/Ag+). The oxidation potentials for related imines have been observed in the range of +1.0 V to +1.7 V. researchgate.net

The redox potentials are highly dependent on the solvent, supporting electrolyte, and electrode material used. The table below summarizes typical redox potential ranges observed for related polycyclic aromatic and amine compounds, which can serve as an estimate for 3-aminoacenaphthene.

Table 1: Representative Redox Potentials of Related Aromatic Amine and Acenaphthene Compounds

| Compound/Class | Redox Process | Potential (V) | Reference Electrode | Conditions | Citation |

| 3-Anilinethiophene | Oxidation Onset (Polymerization) | ~ +0.4 | Ag/Ag+ | 0.1 M TBAPF6 in Acetonitrile | |

| 2,6-diisopropylphenylimino)acenaphthene-1-one (dpp-mian) | Irreversible Oxidation | +1.02 | Fc+/0 | THF | researchgate.net |

| Phenyl-imines (e.g., PhCH=NPh) | Irreversible Oxidation | +1.59 | SCE | MeCN | researchgate.net |

| (3-amino-2,4-dihydroxyphenyl)(phenyl)methanone | Catalyst Oxidation | 0.0 | SCE | Methanol, LiClO4 | mdpi.com |

Controlled Potential Electrolysis Studies

Controlled Potential Electrolysis (CPE), also known as potentiostatic coulometry, is a technique where a constant potential is applied to a working electrode to exhaustively oxidize or reduce an analyte in solution. nih.gov This method is instrumental for several purposes: synthesizing products of redox reactions, determining the number of electrons (n-value) transferred in a redox process, and studying reaction mechanisms. researchgate.netmdpi.com

In research involving acenaphthene derivatives, CPE has been effectively used to synthesize and characterize reduction products. For instance, studies on monoiminoacenaphthenes (MIANs), which share the acenaphthene core, utilized CPE at the potential of the first reduction peak. researchgate.netmdpi.com These experiments revealed that the reduction is a two-electron process, leading to the formation of two-electron, one-proton addition products. researchgate.netmdpi.com The completion of the electrolysis is signaled by the decay of the current to near zero, and the total charge passed is integrated to calculate the number of electrons transferred per molecule. mdpi.com

Similarly, CPE has been applied to organometallic complexes containing bis(imino)acenaphthene (BIAN) ligands to investigate their catalytic activity. In one study, CPE was performed on a Rhenium(I)-BIAN complex in a CO2-saturated solution to drive the catalytic reduction of CO2 to CO. nih.gov The experiment allowed for the quantification of the product and the determination of the Faradaic efficiency, which exceeded 30%. nih.gov These studies highlight the utility of CPE for both synthetic purposes and for evaluating the efficiency of catalytic systems based on the acenaphthene framework. For 3-aminoacenaphthene, CPE could be employed to synthesize its polymeric form in larger quantities for further characterization or to study the products of its complete oxidation or reduction.

Table 2: Findings from Controlled Potential Electrolysis of Acenaphthene Derivatives

| Compound Class | Applied Potential | Key Finding | Resulting Product/Metric | Citation |

| Monoiminoacenaphthenes (MIANs) | First CV reduction potential | 2 Faradays of electricity per mole of MIAN were consumed. | Two-electron, one-proton addition products. | researchgate.netmdpi.com |

| Rhenium(I) bis(imino)acenaphthene (BIAN) complexes | Set for CO2 reduction | Catalytic reduction of CO2. | Formation of CO with >30% Faradaic efficiency. | nih.gov |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the properties of electrode-solution interfaces and the charge transfer processes occurring there. wrc.org.zanih.gov The method involves applying a small amplitude AC potential perturbation over a wide range of frequencies and measuring the current response. The resulting impedance data is often modeled with an equivalent electrical circuit to extract parameters like solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl). osti.gov

In the context of polycyclic aromatic amines, EIS is frequently used to characterize electrode surfaces modified with these molecules or their polymers, often for sensor applications. wrc.org.zacsic.es For example, electrodes functionalized with molecules like 2-aminoanthracene (B165279) and 1-aminopyrene (B158619) have been developed for the selective detection of specific polycyclic aromatic hydrocarbons (PAHs). csic.es EIS was the primary technique used to monitor the sensor's response; the binding of the target analyte to the functionalized surface leads to a measurable change in the charge-transfer resistance. csic.es

Another application involves using EIS to study the stability and properties of protective layers. In one study, a polycyclic aromatic hydrocarbon was used to form a stable solid electrolyte interphase (SEI) on a lithium metal anode. osti.gov EIS measurements, presented as Nyquist plots, showed that the charge-transfer resistance of the modified anode increased only slightly after 100 cycles, whereas the Rct for the bare lithium metal nearly doubled, indicating the superior stability of the PAH-based protective layer. osti.gov For 3-aminoacenaphthene, EIS would be invaluable for characterizing the capacitive and resistive properties of its electropolymerized films and for studying the kinetics of ion exchange and charge transfer at the polymer-electrolyte interface.

Table 3: Application of EIS in the Analysis of PAH-based Systems

| System Studied | EIS Measurement | Key Parameter | Finding | Citation |

| ITO electrode modified with 2-aminoanthracene | Impedance change upon exposure to target PAH | Charge-transfer resistance (Rct) | Specific detection of the target PAH through significant changes in Rct. | csic.es |

| Lithium metal anode with in-situ formed PAH layer | Impedance change over 100 charge/discharge cycles | Charge-transfer resistance (Rct) | The Rct of the PAH-protected anode showed minimal increase, indicating a stable protective layer. | osti.gov |

Applications of 3 Aminoacenaphthene As a Molecular Scaffold in Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. lkouniv.ac.in 3-Aminoacenaphthene serves as an effective building block due to its defined three-dimensional shape and the presence of a primary amino group, which allows for a wide range of chemical transformations. This amine functionality provides a convenient handle for introducing the acenaphthene (B1664957) core into larger molecular architectures through reactions such as amide bond formation, alkylation, and arylation.

The synthesis of complex molecules often involves a strategic, step-by-step assembly of smaller, less complex fragments. stanford.edu The rigid nature of the acenaphthene skeleton can impart a degree of pre-organization to the resulting molecule, which can be advantageous in the design of compounds with specific biological activities or material properties. For instance, the defined spatial orientation of substituents attached to the 3-aminoacenaphthene scaffold can influence how the final molecule interacts with biological targets or assembles in the solid state.

Development of Molecular Scaffolds for Chemical Library Generation

A molecular scaffold is the core structure of a molecule that acts as a template for attaching various functional groups, leading to a library of related compounds. mdpi.com The generation of chemical libraries is a cornerstone of modern drug discovery and materials science, enabling the rapid exploration of chemical space to identify molecules with desired properties. chemrxiv.orgchemdiv.comx-chemrx.com

Design and Synthesis of Sp3-Rich Scaffolds

In recent years, there has been a significant push to move away from flat, aromatic-heavy molecules towards more three-dimensional, sp3-rich scaffolds in drug discovery. enamine.net Molecules with higher sp3 character often exhibit improved physicochemical properties, such as better solubility and metabolic stability, and can access a wider range of biological targets. The non-planar, rigid structure of the acenaphthene core makes 3-aminoacenaphthene an excellent starting point for the design and synthesis of sp3-rich scaffolds. d-nb.infonih.govrsc.orgrsc.org By chemically modifying the amino group and the aromatic rings, a diverse array of three-dimensional structures can be generated.

A general strategy for creating sp3-rich scaffolds involves using a core molecule, like 3-aminoacenaphthene, and applying a series of chemical reactions to introduce new stereocenters and functional groups. This approach allows for the systematic exploration of the chemical space around the initial scaffold. d-nb.info

Scaffolds for Phosphate (B84403) Receptor Architectures

Phosphate anions are ubiquitous in biological systems, playing crucial roles in processes ranging from signal transduction to energy storage. The development of synthetic receptors that can selectively bind and sense phosphates is an active area of research. The rigid framework of 3-aminoacenaphthene can be used to pre-organize hydrogen bond donors, such as ureas or amides, in a specific spatial arrangement that is complementary to the tetrahedral geometry of the phosphate anion. nih.govrsc.org

For example, derivatizing 3-aminoacenaphthene with groups capable of hydrogen bonding can lead to receptors that exhibit high affinity and selectivity for phosphate. The anthracene (B1667546) unit, a related polycyclic aromatic hydrocarbon, has been successfully incorporated into fluorescent chemosensors for anions, where the binding event is signaled by a change in fluorescence intensity. nih.govnih.gov This principle can be extended to 3-aminoacenaphthene-based scaffolds.

Below is a table summarizing the types of interactions involved in phosphate recognition and the potential role of 3-aminoacenaphthene-derived scaffolds.

| Interaction Type | Description | Relevance to 3-Aminoacenaphthene Scaffolds |

| Hydrogen Bonding | Donation of hydrogen bonds to the phosphate oxygens. | The amino group can be converted to amides or ureas to act as H-bond donors. |

| Electrostatic Interactions | Attraction between a positively charged receptor and the negatively charged phosphate. | The amino group can be protonated to create a positive charge. |

| Hydrophobic Interactions | Non-polar interactions with the organic part of organophosphates. | The aromatic rings of the acenaphthene core can engage in hydrophobic interactions. |

Role in Chiral Auxiliary Design and Asymmetric Transformations

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. gd3services.comcutm.ac.innih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a chemical reaction to produce a single stereoisomer of the product. wikipedia.orgblogspot.com After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The inherent chirality of certain 3-aminoacenaphthene derivatives, or the introduction of a chiral center at the amino group, allows for their use as chiral auxiliaries. The rigid acenaphthene backbone can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face, thereby controlling the stereochemical outcome of the reaction.

For instance, a chiral amine derived from 3-aminoacenaphthene could be used to form an enamine with a ketone. The bulky acenaphthene group would then direct the alkylation of the enamine to occur from a specific direction, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product. This strategy is analogous to the well-established use of other chiral amines and amino alcohols in asymmetric synthesis. nih.govconicet.gov.ar

Precursor for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of medicinal chemistry and materials science. wikipedia.orguou.ac.inuomus.edu.iq The 3-aminoacenaphthene molecule serves as a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The amino group can participate in cyclization reactions with a range of bifunctional reagents to form new heterocyclic rings fused to the acenaphthene framework.

For example, reaction of 3-aminoacenaphthene with α,β-unsaturated ketones or esters can lead to the formation of fused dihydropyridine (B1217469) derivatives. Similarly, condensation with dicarbonyl compounds or their equivalents can yield fused pyrroles or other five-membered heterocycles. msu.edu The synthesis of such novel heterocyclic systems is of great interest as it can lead to the discovery of new compounds with unique biological or photophysical properties.

The following table provides examples of heterocyclic systems that could potentially be synthesized from 3-aminoacenaphthene.

| Reagent Type | Resulting Heterocyclic System |

| 1,3-Dicarbonyl compounds | Fused Pyridines |

| 1,4-Dicarbonyl compounds | Fused Pyrroles |

| α-Haloketones | Fused Imidazoles |

| Isothiocyanates | Fused Thiazoles |

Materials Science Research Involving 3 Aminoacenaphthene Derivatives

Functional Polymer Materials Incorporating Acenaphthene (B1664957) Amine Units

The incorporation of acenaphthene amine units, including 3-aminoacenaphthene, into polymer structures allows for the development of functional materials with tailored properties. These properties can be fine-tuned through various polymerization techniques and by the strategic design of the polymer architecture.

Electrochemical Polymerization of Acenaphthene Amines

Electrochemical polymerization is a versatile method for synthesizing conductive polymers from aromatic amine monomers. electrochem.org This technique involves the direct oxidation of the monomer at an electrode surface to form a polymer film. electrochem.orgwinona.edu The process allows for control over the film thickness and morphology by adjusting electrochemical parameters such as potential, current, and deposition time. winona.edu

In the case of acenaphthene amines, the polymerization proceeds through the formation of radical cations, which then couple to form oligomers and subsequently high molecular weight polymers. frontiersin.org The resulting polymers are often electroactive and can exhibit reversible redox behavior, making them suitable for applications in sensors and electrochromic devices. researchgate.net For instance, polymeric films of condensed aromatic amines derived from monomers like 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been synthesized electrochemically and have shown potential for such applications. researchgate.net

The properties of the resulting polymer, such as conductivity and electroactivity, are influenced by factors like the pH of the polymerization medium and the scan rate during electropolymerization. researchgate.net The structure of the monomer, including the position of the amino group on the acenaphthene ring, will also significantly impact the polymerization process and the final properties of the polymer.

Kinetic Studies in Polymerization Processes

Understanding the kinetics of polymerization is crucial for controlling the molecular weight, structure, and properties of the resulting polymers. Kinetic studies of chain polymerization, whether radical, cationic, or anionic, provide insights into the rates of initiation, propagation, and termination. libretexts.orguc.edu

In the context of photopolymerization, techniques like photo-differential scanning calorimetry (photo-DSC) and real-time FTIR are employed to study the reaction kinetics. mdpi.com These methods allow for the monitoring of the heat flow and the conversion of monomers over time, providing valuable data on the polymerization rate and the influence of various reaction parameters. mdpi.com For instance, studies on the photoinduced free radical polymerization have demonstrated how the choice of co-initiators can significantly affect the polymerization efficiency.

Polymeric Materials with Tunable Properties

The synthesis of polymers from aromatic amine monomers, including derivatives of 3-aminoacenaphthene, offers a pathway to materials with tunable physical and chemical properties. google.com By carefully selecting the monomers and polymerization methods, it is possible to create polymers with desired characteristics for specific applications. google.comacs.org

One approach to tuning polymer properties is through the use of isomeric mixtures of aromatic amine monomers. google.com This can lead to thermoplastics with improved mechanical properties. google.com Another strategy involves the synthesis of donor-acceptor polymers, where electron-donating units like carbazole (B46965) or triphenylamine (B166846) are combined with electron-accepting moieties. nih.gov The optoelectronic properties of these materials, such as their light-emissive behavior and bandgap energy, can be modulated through molecular design. nih.gov

Furthermore, the introduction of functional groups into the polymer structure can impart specific functionalities. For example, polymers containing tertiary amine groups can be designed to be responsive to stimuli like pH, temperature, or light. acs.orgchemrxiv.org This opens up possibilities for their use in applications such as drug delivery and bioimaging. acs.org The table below summarizes examples of how polymer properties can be tuned.

| Polymer Type | Tunable Property | Method of Tuning | Potential Application |

| Polyazomethines | Optoelectronic properties, Bandgap energy | Molecular design (e.g., changing donor/acceptor units) nih.gov | Electroluminescent devices, Solar cells nih.gov |

| Poly(β-amino ester)s | Amphiphilicity, Stimuli-responsiveness | Molecular design of monomers, Conjugation of functional species acs.org | Gene/drug delivery, Bioimaging acs.org |

| Poly(β-ammonium acrylate)s | Ionic cluster luminescence, Refractive index, Adhesion | Altering anions, Post-polymerization modification chemrxiv.org | Functional coatings, Adhesives chemrxiv.org |

| Isomeric Aromatic Amine Polymers | Mechanical properties (e.g., glass transition temperature) | Use of isomeric mixtures of monomers google.com | High-performance thermoplastics google.com |

Supramolecular Chemistry and Crystal Engineering of 3-Aminoacenaphthene Complexes

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. kent.ac.ukist.ac.at This field, along with crystal engineering, plays a crucial role in designing and synthesizing novel solid-state materials with specific structures and functions. oup.comdariobraga.it 3-Aminoacenaphthene, with its amino group capable of forming hydrogen bonds, is a valuable building block in the construction of such supramolecular architectures.

Design of Hydrogen-Bonded Architectures in Crystalline Solids

Hydrogen bonds are highly directional and are a key tool in the rational design of crystal structures. researchgate.netrsc.org By understanding the preferred hydrogen bonding patterns of functional groups, chemists can predict and control the assembly of molecules in the solid state. rsc.org The amino group of 3-aminoacenaphthene can act as a hydrogen bond donor, while the aromatic system can participate in other non-covalent interactions like π-π stacking.

The formation of specific hydrogen-bonded networks can lead to the creation of one-, two-, or three-dimensional structures. researchgate.netnih.gov For instance, the interaction between carboxylic acids and pyridyl nitrogen atoms is a well-established motif for forming robust hydrogen bonds in co-crystals. researchgate.net Similarly, the self-assembly of molecules through hydrogen bonding can result in complex architectures like helices, sheets, and porous frameworks. rsc.orgmdpi.com The table below presents some common hydrogen bond synthons and the resulting architectures.

| Interacting Functional Groups | Hydrogen Bond Synthon | Resulting Architecture |

| Carboxylic Acid - Pyridine | O-H···N | 1D chains, 2D networks researchgate.net |

| Amide - Amide | N-H···O | β-sheets, Helices |

| Amine - Carboxylate | N-H···O | 3D networks uq.edu.au |

| Alcohol - Alcohol | O-H···O | Chains, Rings |

Studies on Polymorphism and Co-crystallization

Polymorphism is the ability of a compound to exist in more than one crystalline form. youtube.commt.com These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in their physical properties such as solubility, melting point, and stability. mt.comrsc.org Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is a technique often used in crystal engineering to modify the properties of a substance. researchgate.netrsc.org

Crystal Growth and Habit Modification Research

The study of crystal growth and the ability to modify the crystal habit—the external morphology of a crystal—are fundamental aspects of materials science, influencing properties from solubility to processability. While specific research focusing exclusively on the crystal growth and habit modification of 3-aminoacenaphthene is limited in publicly available literature, insights can be drawn from studies on the parent molecule, acenaphthene, and the general principles of crystal engineering.

The morphology of acenaphthene crystals has been a subject of both theoretical and experimental investigation. Studies comparing experimental growth from a chloroform (B151607) solution with theoretical models have shown that the attachment energy model provides a more accurate prediction of the crystal's general shape than the Donnay-Harker model. spiedigitallibrary.org The crystal structure of acenaphthene is orthorhombic, and bulk crystals have been successfully grown using techniques like the vertical Bridgman method. researchgate.net

In the case of 3-aminoacenaphthene, the introduction of the amino group (-NH2) at the 3-position of the acenaphthene core would be expected to significantly influence its crystal packing and growth. The amino group is capable of forming strong hydrogen bonds, a powerful intermolecular force that can direct the self-assembly of molecules into specific crystalline arrangements. This is a key difference from the parent acenaphthene molecule, whose crystal structure is governed primarily by weaker van der Waals interactions. The presence of these hydrogen bonds would likely lead to different crystal habits compared to unsubstituted acenaphthene. While specific habit modifiers for 3-aminoacenaphthene have not been documented in available research, it is conceivable that tailored additives designed to interact with the amino groups or the aromatic system could be employed to control its crystal morphology.

Further research into the single-crystal X-ray diffraction of 3-aminoacenaphthene and its derivatives would be necessary to fully understand its crystal packing. This foundational knowledge would then enable targeted studies on habit modification, potentially leading to the development of 3-aminoacenaphthene-based materials with optimized physical properties for various applications.

Electroactive Materials Derived from 3-Aminoacenaphthene

Electroactive polymers, or conducting polymers, are a class of materials that possess the electronic properties of semiconductors or metals while retaining the processing advantages of polymers. researchgate.net Aromatic amines are a major class of monomers used in the synthesis of these materials. While direct research on poly(3-aminoacenaphthene) is not extensively documented, the electrochemical properties and polymerization of structurally analogous amino-polycyclic aromatic hydrocarbons, such as 1-aminoanthracene (B165094) and 1-aminonaphthalene, have been studied and provide a strong basis for predicting the behavior of polymers derived from 3-aminoacenaphthene.

Polymers of aromatic amines are typically synthesized through oxidative polymerization, which can be carried out either chemically or electrochemically. nanoscience.or.kracs.org In chemical oxidative polymerization, a monomer like 1-aminoanthracene is reacted with an oxidizing agent, such as hydrogen peroxide (H2O2) in the presence of an iron catalyst, to yield the corresponding polymer. nanoscience.or.kracs.org Electrochemical polymerization involves the anodic oxidation of the monomer on an electrode surface, resulting in the direct formation of a polymer film on the electrode. google.com The resulting polymers, such as poly(1-aminoanthracene) and poly(1-aminonaphthalene), are typically colored powders that are soluble in polar organic solvents like DMSO, DMF, and NMP. nanoscience.or.kracs.org

The key characteristic of these materials is their electrical conductivity. In their undoped state, these polymers exhibit modest conductivity. However, upon doping—a process of partial oxidation or reduction, often achieved by exposure to acids (like HCl) or iodine (I2)—their conductivity increases dramatically by several orders of magnitude, reaching levels comparable to semiconductors. nanoscience.or.kracs.org This change in conductivity is associated with the formation of charge carriers (polarons and bipolarons) along the conjugated polymer backbone.

Research on related compounds suggests that 3-aminoacenaphthene could serve as a valuable monomer for new functional polymers. For example, 5-(N-phenyl)aminoacenaphthene has been synthesized and identified as a potential intermediate for functional aromatic polymer materials. researchgate.net Given that poly(1-aminoanthracene) and poly(1-aminonaphthalene) have been successfully synthesized and characterized as electroactive materials, it is highly probable that 3-aminoacenaphthene could be similarly polymerized to yield poly(3-aminoacenaphthene), a novel electroactive polymer.

The properties of the hypothetical poly(3-aminoacenaphthene) can be inferred from its analogues. It would likely be a soluble, colored polymer whose conductivity could be tuned through doping. The acenaphthene moiety's unique electronic structure might also impart interesting photophysical or electrochemical properties to the polymer.

Table of Properties for Analogous Amino-Aromatic Polymers

| Property | Poly(1-aminonaphthalene) | Poly(1-aminoanthracene) |

|---|---|---|

| Synthesis Method | Chemical Oxidative Polymerization (H2O2/Fe catalyst) | Chemical Oxidative Polymerization (H2O2/Fe catalyst) |

| Appearance | Brown Powder | Brown Powder |

| Solubility | Soluble in DMSO, DMF, NMP, HCOOH | Soluble in DMSO, DMF, NMP, HCOOH |

| Conductivity (Undoped) | 1.7 x 10⁻⁶ S/cm | 1.6 x 10⁻⁴ S/cm |

| Conductivity (Doped) | 3.8 x 10⁻¹ S/cm (HCl); 1.5 x 10⁻³ S/cm (I₂) | 1.5 x 10⁻³ S/cm (HCl) |

| Number-Average Molecular Weight (Mn) | 4300 | 4500 |

| Weight-Average Molecular Weight (Mw) | Not Reported | 7000 |

Data sourced from Moon et al., 1993. nanoscience.or.kracs.org

Catalysis Research Employing 3 Aminoacenaphthene and Its Derivatives

Organocatalysis Utilizing 3-Aminoacenaphthene as a Chiral Catalyst or Ligand

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. wikipedia.org Chiral amines and their derivatives are a cornerstone of this field, capable of activating substrates through the formation of transient enamine or iminium ion intermediates. wikipedia.orgnih.gov While the direct use of 3-aminoacenaphthene as a primary organocatalyst is not extensively documented, its derivatives, particularly those incorporating the rigid and chiral acenaphthene (B1664957) backbone, are of significant interest for designing new catalytic systems.

The development of chiral catalysts is crucial for producing enantiomerically pure compounds, which are vital in the pharmaceutical and fine chemical industries. nih.govumich.edu The rigid structure of the acenaphthene unit can create a well-defined chiral pocket around the catalytic site, enabling high levels of stereocontrol. mdpi.com For instance, chiral 1,3-aminoalcohols derived from biomass have been shown to be effective in asymmetric alkylation reactions, highlighting the potential of rigid cyclic structures in organocatalysis. conicet.gov.ar Similarly, chiral phosphoric acids have been used to catalyze reactions involving aminonaphthalene derivatives, achieving high enantioselectivities in the synthesis of complex molecules like tetraarylmethanes. dicp.ac.cn These examples underscore the principle that incorporating a chiral amine, such as a derivative of 3-aminoacenaphthene, into a well-designed molecular framework can lead to highly effective organocatalysts. The catalyst's structure, including the steric and electronic nature of its substituents, plays a critical role in determining its activity and selectivity. nih.gov

Metal-Catalyzed Reactions with 3-Aminoacenaphthene-Derived Ligands

The amino group on 3-aminoacenaphthene provides a convenient handle for synthesizing a wide variety of ligands for transition metal catalysis. These ligands can coordinate to metal centers, influencing their reactivity and selectivity. The rigid acenaphthene backbone is particularly advantageous for creating sterically demanding and electronically tunable ligands.

Derivatives of 3-aminoacenaphthene have been fashioned into sophisticated ligands, such as N-heterocyclic carbenes (NHCs), which have proven to be exceptional for metal catalysis. mdpi.comresearchgate.net The acenaphthene-based bis(imino)acenaphthene (BIAN) framework, when incorporated into an NHC ligand, offers superior σ-donor properties and a rigid backbone that enhances the catalytic activity and stability of transition metal complexes. mdpi.comresearchgate.net

These acenaphthene-derived NHC ligands have been complexed with various transition metals, including nickel, palladium, and gold, to catalyze a range of challenging chemical transformations. mdpi.comresearchgate.netmdpi.com For example, chiral NHC-nickel complexes have been successfully used in the enantioselective cyclization of pyridones, demonstrating excellent performance in creating chiral heterocyclic products. mdpi.com The steric bulk of the ligand, controlled by substituents on the acenaphthene framework, is often a key factor in achieving high enantioselectivity. mdpi.com

Palladium complexes bearing acenaphthene-based phosphine (B1218219) ligands have also shown high efficiency in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a fundamental C-C bond-forming reaction in organic synthesis. mdpi.comacs.org The rigidity and steric bulk of these ligands can lead to highly active catalysts, sometimes effective at very low (ppm level) loadings. acs.org

The table below summarizes representative examples of transition metal complexes with acenaphthene-derived ligands and their applications in catalysis.

| Metal | Ligand Type | Reaction Catalyzed | Key Findings |

| Nickel (Ni) | Chiral N-Heterocyclic Carbene (NHC) | Enantioselective Cyclization | Acenaphthylene backbone creates a chiral pocket, leading to high enantioselectivity in pyridone synthesis. mdpi.com |

| Palladium (Pd) | Triptycene-based Monophosphine | Suzuki–Miyaura Cross-Coupling | High catalytic activity at low palladium loadings (0.001 mol%) for biaryl synthesis. acs.org |

| Gold (Au) | N-Heterocyclic Carbene (NHC) | Alkyne Hydrofunctionalization | Ligand-anion combination significantly influences catalytic efficiency. mdpi.com |

| Rhodium (Rh) | - | C-H activation/Annulation | Active Rh(III) species catalyzes cleavage of C-H bonds for synthesis of complex polycyclic compounds. beilstein-journals.org |

| Copper (Cu) | N/A | Ullmann-type Coupling | Catalyzes the synthesis of quinazolines from readily available starting materials. frontiersin.org |

Electrocatalysis utilizes catalysts at electrode surfaces to facilitate electrochemical reactions, which are central to energy conversion and storage technologies like water splitting (for hydrogen production) and fuel cells. nikalyte.comnih.gov While direct electrocatalytic applications of 3-aminoacenaphthene itself are not prominent, materials derived from or analogous to its structural components are relevant.

The development of efficient electrocatalysts often involves creating nanostructured materials with high surface area and optimized electronic properties. helsinki.fi For instance, ternary transition metal carbides known as MAX phases, and their 2D derivatives (MXenes), are being explored for the hydrogen evolution reaction (HER). diva-portal.org These materials can be designed to have core-shell structures where surface atoms act as the active catalytic sites. diva-portal.org

Transition Metal Complexes and Their Catalytic Activity

Mechanistic Aspects of Catalytic Processes Involving 3-Aminoacenaphthene Systems

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing better catalysts. For reactions involving 3-aminoacenaphthene derivatives, mechanistic studies often focus on the role of the ligand in the catalytic cycle.

In metal-catalyzed reactions, the acenaphthene-derived ligand directly influences the coordination environment of the metal center. In palladium-catalyzed cross-coupling, for example, the ligand facilitates key steps like oxidative addition and reductive elimination. nih.gov For rhodium-catalyzed C-H activation, the reaction may proceed through the formation of a metallacycle intermediate, where the catalyst cleaves a C-H bond and subsequently adds across a double bond. beilstein-journals.org The steric and electronic properties of the ligand, dictated by the acenaphthene scaffold, are critical in stabilizing these intermediates and controlling the reaction pathway.

In organocatalysis, the mechanism typically involves the formation of transient intermediates between the catalyst and the substrate. wikipedia.org For an amine-based catalyst, this often means the formation of an enamine or an iminium ion. nih.gov For instance, in a photoredox-catalyzed α-alkylation of an aldehyde, a chiral imidazolidinone catalyst forms an enamine, which then couples with a radical generated by the photocatalyst. nih.gov The enantioselectivity is controlled by the chiral environment of the catalyst, which directs the approach of the radical to one face of the enamine. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to elucidate the structure of transition states and understand the origin of stereoselectivity in these complex reactions. dicp.ac.cnmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Aminoacenaphthene in laboratory settings?

- Methodology :

- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .

- In case of accidental exposure, follow immediate decontamination: rinse skin with soap/water, flush eyes for 15 minutes, and seek medical help if irritation persists .

- Store in a ventilated area away from ignition sources, as combustion may release toxic fumes .

Q. How can researchers verify the structural purity of synthesized 3-Aminoacenaphthene?

- Methodology :

- Use high-performance liquid chromatography (HPLC) with acenaphthene-d10 or similar deuterated standards (e.g., 50 µg/mL in methanol) to compare retention times and quantify impurities .

- Validate spectroscopic data (e.g., NMR, IR) against reference libraries like the NIST Chemistry WebBook for acenaphthene derivatives .

Q. What environmental monitoring applications exist for 3-Aminoacenaphthene?

- Methodology :

- Employ gas chromatography-mass spectrometry (GC-MS) with acenaphthene-based internal standards (e.g., 100 mg/L in cyclohexane) to detect trace amounts in soil/water samples .

- Calibrate instruments using certified reference materials (CRMs) to ensure compliance with EPA or ISO guidelines for PAH analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectroscopic data for 3-Aminoacenaphthene across studies?

- Methodology :

- Perform meta-analysis to identify variables (e.g., solvent polarity, temperature) affecting spectral shifts. Replicate experiments under controlled conditions to isolate discrepancies .

- Use quantum chemical calculations (e.g., DFT) to model electronic transitions and compare theoretical vs. experimental UV-Vis/fluorescence spectra .

- Case Study : If NMR signals conflict, verify solvent deuteration levels or probe for paramagnetic impurities that may distort relaxation times .

Q. What strategies optimize the synthesis of 3-Aminoacenaphthene to enhance yield and scalability?

- Methodology :

- Design fractional factorial experiments to test variables: catalyst loading (e.g., palladium), reaction time, and temperature. Use ANOVA to identify significant factors .

- Monitor intermediates via thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography with silica gel) to reduce byproducts .

- Troubleshooting : If yields plateau, explore alternative amination agents (e.g., hydroxylamine derivatives) or microwave-assisted synthesis for faster kinetics .

Q. How can 3-Aminoacenaphthene’s photostability be evaluated for applications in optoelectronic materials?

- Methodology :

- Conduct accelerated aging tests under UV light (e.g., 365 nm) and track degradation via HPLC-MS to identify photoproducts .

- Compare stability against structurally similar compounds (e.g., 4-aminofluoranthene) to assess substituent effects on π-conjugation and reactivity .

- Data Reporting : Include raw chromatograms and kinetic decay curves in appendices to support reproducibility claims .

Methodological Considerations

- Literature Review : Prioritize peer-reviewed journals over vendor-supplied data (e.g., exclude ) and use databases like SciFinder for patent/regulatory updates .

- Ethical Compliance : Adhere to REACH and OSHA guidelines for chemical disposal and toxicity reporting, especially for aquatic hazard classifications .

- Collaboration : Share synthetic protocols and spectral data via platforms like PubChem to enhance cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.